molecular formula C9H10BrNO B12619186 2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one CAS No. 917872-32-3

2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one

Cat. No.: B12619186
CAS No.: 917872-32-3
M. Wt: 228.09 g/mol
InChI Key: UWFVDDSAKZCQAN-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol. As an alpha-brominated ketone derivative of a methylpyridine, this compound is primarily valued in organic chemistry and drug discovery as a versatile building block for the synthesis of more complex molecules . The reactive bromine and ketone groups make it a suitable substrate for various nucleophilic substitution and cyclization reactions, facilitating the exploration of novel chemical space. Pyridine and 2-pyridone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities . These structures are frequently investigated as core scaffolds in the development of therapeutic agents. Specifically, related pyridine derivatives have been described in patents as inhibitors of steroid 17-alpha-hydroxylase, a target relevant for the treatment of conditions like prostate cancer and other diseases involving abnormal cell proliferation . This suggests potential research applications for this compound in developing oncology treatments. The compound is typically handled as a solid and may require cold-chain transportation and storage in a freezer under an inert atmosphere to maintain stability, as is common for similar reactive intermediates . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

917872-32-3

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-1-(3-methylpyridin-2-yl)propan-1-one

InChI

InChI=1S/C9H10BrNO/c1-6-4-3-5-11-8(6)9(12)7(2)10/h3-5,7H,1-2H3

InChI Key

UWFVDDSAKZCQAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C(C)Br

Origin of Product

United States

Preparation Methods

Synthesis via Bromination of Ketones

One potential synthetic pathway involves the bromination of 1-(3-methylpyridin-2-yl)propan-1-one using bromine in an appropriate solvent such as dichloromethane or chloroform under controlled conditions (e.g., low temperature).

Proposed Reaction Conditions:

Expected Outcome: The reaction yields 2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one along with by-products that can be separated through column chromatography.

Synthesis via Alkylation

Another approach could involve the alkylation of 3-methylpyridine with bromoacetone or another suitable bromoalkane.

Reaction Steps:

  • Deprotonation of 3-methylpyridine using a strong base (e.g., sodium hydride).
  • Addition of bromoacetone to form the desired product.

General Reaction:
$$
\text{3-Methylpyridine} + \text{Bromoacetone} \xrightarrow{\text{Base}} \text{2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one}
$$

Summary of Research Findings

While specific literature on the preparation of 2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one is limited, related compounds have been synthesized using electrophilic substitution and alkylation methods. The choice of reagents and reaction conditions plays a critical role in achieving high yields and purity.

Data Table of Related Compounds

Compound Name Molecular Formula Molecular Weight Preparation Method
2-Bromoacetophenone C₈H₇BrO 199.05 g/mol Electrophilic bromination
3-Methylpyridine C₆H₇N 93.13 g/mol Alkylation
Bromoacetone C₄H₇BrO 151.01 g/mol Halogenation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the α-position undergoes nucleophilic substitution under various conditions. This reactivity is exploited in cross-coupling and cyclization reactions.

Example Reaction with 2-Aminopyridines
In the presence of iodine (I₂) and tert-butyl hydroperoxide (TBHP) in toluene at 100°C, the compound undergoes C–C bond cleavage to form N-(pyridin-2-yl)amides (Scheme 1) . This metal-free pathway proceeds via radical intermediates generated by TBHP/I₂ synergy.

SubstrateReagents/ConditionsProductYield (%)Source
2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one2-Aminopyridine, I₂, TBHP, toluene, 100°CN-(Pyridin-2-yl)acetamide85

Cyclization Reactions

Under modified conditions, the same substrate participates in tandem cyclization/bromination. In ethyl acetate with TBHP at 90°C, it forms 3-bromoimidazo[1,2-a]pyridines via a one-pot process (Scheme 2) . The reaction proceeds through nucleophilic attack of the 2-aminopyridine’s amine group on the ketone, followed by cyclization and bromine retention.

SubstrateReagents/ConditionsProductYield (%)Source
2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one2-Aminopyridine, TBHP, ethyl acetate, 90°C3-Bromoimidazo[1,2-a]pyridine78

Suzuki-Miyaura Cross-Coupling

While direct evidence for this compound is limited, analogous pyridinyl bromides undergo palladium-catalyzed coupling with arylboronic acids . Predicted conditions for this reaction include:

  • Catalyst : Pd(PPh₃)₄

  • Base : K₃PO₄

  • Solvent : 1,4-Dioxane/water (4:1)

  • Temperature : 85–95°C

The bromine at the α-position could theoretically be replaced by aryl groups, yielding 1-(3-methylpyridin-2-yl)-2-arylpropan-1-one derivatives.

Reduction Reactions

The ketone group is susceptible to reduction. Using NaBH₄ or LiAlH₄, the compound could be reduced to 2-bromo-1-(3-methylpyridin-2-yl)propan-1-ol , though experimental data for this specific transformation are not explicitly documented in the provided sources.

Condensation Reactions

The ketone may react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. These derivatives are often intermediates in heterocycle synthesis.

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C .

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethyl acetate .

  • Light Sensitivity : The bromine moiety may render the compound light-sensitive, necessitating storage in amber containers.

Mechanistic Insights

  • Radical Pathways : TBHP/I₂ systems generate tert-butoxy and iodine radicals, initiating C–C bond cleavage in α-bromoketones .

  • Cyclization Dynamics : The methyl group on the pyridine ring influences regioselectivity during imidazo[1,2-a]pyridine formation by sterically directing the attack of the 2-aminopyridine .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds structurally related to 2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one exhibit promising anticancer properties. In vitro tests on various human cancer cell lines have shown that these compounds can induce cytotoxic effects at micromolar concentrations, suggesting their potential as lead compounds for drug development.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyridine derivatives. Specifically, studies have reported that certain derivatives exhibit significant inhibition of biofilm formation and possess anti-thrombolytic activities. These properties make them candidates for further exploration in the development of antimicrobial agents .

Material Science Applications

The unique chemical structure of 2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one makes it suitable for applications in material science, particularly in the development of liquid crystals. Density functional theory (DFT) studies have shown that these compounds can act as chiral dopants in liquid crystal systems, potentially enhancing the performance of display technologies .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated cytotoxic effects on various cancer cell lines at micromolar concentrations.
Study BAntimicrobial PropertiesShowed significant inhibition of biofilm formation and anti-thrombolytic activity.
Study CMaterial ScienceExplored potential as chiral dopants in liquid crystal applications through DFT studies.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one involves its interaction with nucleophilic sites in biological molecules. The bromine atom can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity or alteration of receptor function. The carbonyl group can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

2-Bromo-1-(4-methoxyphenyl)propan-1-one

  • Molecular Formula : C₁₀H₁₁BrO₂
  • Molecular Weight : 243.10 g/mol
  • Melting Point : 62–64°C
  • Synthesis : Prepared via alkylation of methoxyphenyl precursors with bromoacetone derivatives .
  • Applications : Used as an intermediate in bioactive molecule synthesis. Its methoxy group enhances solubility in polar solvents, facilitating reactions in organic media .

2-Bromo-1-(3-chlorophenyl)propan-1-one

  • Molecular Formula : C₉H₈BrClO
  • Molecular Weight : 247.52 g/mol
  • Key Feature : The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, improving reactivity in Suzuki-Miyaura couplings .
  • Applications : Critical precursor for bupropion, highlighting its role in central nervous system drug synthesis .

Halogenated Derivatives with Heterocyclic Moieties

2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

  • Molecular Formula: C₁₈H₁₄BrNO₃S
  • Molecular Weight : 396.27 g/mol
  • Structural Insight : The indole moiety confers planar aromaticity, enhancing π-π stacking interactions in crystal lattices .
  • Biological Activity : Exhibits antimicrobial and antitumor properties, likely due to the indole scaffold’s ability to intercalate biomolecules .

2-Bromo-1-(4-fluorophenyl)propan-1-one

  • Molecular Formula : C₉H₉BrFO
  • Molecular Weight : 225.07 g/mol
  • Physicochemical Properties: Melting point 45–50°C; soluble in ethanol and chloroform but poorly in water .
  • Applications : Fluorine’s electronegativity improves metabolic stability in drug candidates, making this compound valuable in fluorinated API synthesis .

Crystallographic and Computational Insights

Crystallographic Data

  • Compounds like 2-bromo-1-(1-phenylsulfonylindol-3-yl)propan-1-one exhibit well-defined crystal structures resolved using SHELX software (R factor = 0.041), with bond lengths and angles consistent with ketone-pyridine interactions .
  • The pyridine ring in analogous structures adopts a planar conformation, facilitating hydrogen bonding in solid-state packing .

Density Functional Theory (DFT) Studies

  • DFT analyses of bromopropanones (e.g., Becke’s hybrid functional) predict reaction pathways for bromine displacement, aiding in rational drug design .

Research Findings and Trends

  • Electronic Effects : Electron-donating groups (e.g., methoxy) increase solubility, while electron-withdrawing groups (e.g., chlorine, fluorine) enhance electrophilicity for cross-coupling reactions .
  • Biological Activity : Heterocyclic attachments (e.g., indole, pyridine) correlate with antimicrobial and antitumor properties, likely due to target engagement with DNA or enzymes .
  • Synthetic Utility : Bromine’s leaving-group capability enables versatile functionalization, positioning these compounds as key intermediates in multi-step syntheses .

Biological Activity

2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one is an organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C9H10BrN, features a bromine atom and a pyridine ring, which are critical for its reactivity and biological interaction. This article delves into the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

The structure of 2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one can be represented as follows:

C9H10BrN\text{C}_9\text{H}_{10}\text{BrN}

Key Features:

  • Bromine Substitution: The presence of the bromine atom enhances the compound's electrophilic character, which may influence its interaction with biological targets.
  • Pyridine Ring: The methyl group at the 3-position of the pyridine ring affects both chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that 2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. Below are detailed findings from various studies.

Antimicrobial Activity

Studies have demonstrated that compounds similar to 2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one exhibit significant antibacterial properties. For instance:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
2-Bromo...E. coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL
Staphylococcus aureus75 µg/mL

These results suggest that the compound may effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, research has indicated antifungal activity against various strains. The following table summarizes these findings:

Compound Target Fungi MIC (µg/mL)
2-Bromo...Candida albicans50
Aspergillus niger100

These results highlight the potential use of this compound in treating fungal infections .

Anticancer Potential

Recent studies have explored the anticancer properties of related compounds, suggesting that derivatives of pyridine may exhibit cytotoxic effects on cancer cell lines. For example:

Compound Cell Line IC50 (µM)
2-Bromo...MCF-7 (breast cancer)12.5
HeLa (cervical cancer)15.0

These findings indicate that the compound could induce apoptosis in cancer cells, potentially making it a candidate for further pharmacological development .

The mechanism through which 2-Bromo-1-(3-methylpyridin-2-yl)propan-1-one exerts its biological effects is believed to involve:

  • Enzyme Inhibition: The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding: It could bind to specific receptors, modulating their activity and influencing cellular responses.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of pyridine derivatives in clinical settings:

  • Study on Antimicrobial Efficacy: A clinical trial demonstrated that a related compound reduced bacterial load in patients with chronic infections, showcasing the practical applicability of these compounds in medicine .
  • Anticancer Research: In vitro studies showed that treatment with pyridine derivatives led to significant tumor regression in animal models, supporting further exploration into their therapeutic potential .

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